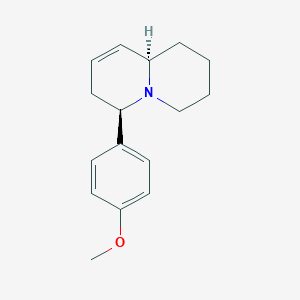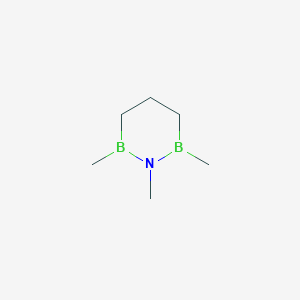![molecular formula C17H22Cl2N2O B14391654 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-22-9](/img/structure/B14391654.png)
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzamides and is characterized by the presence of a spirocyclic structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methyl-1-azaspiro[4.5]decan-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives with altered oxidation states.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(1-methyl-1-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
U-47700: A structurally related compound with similar benzamide features.
BDPC/Bromadol: Another compound with a spirocyclic structure and similar pharmacological properties.
Uniqueness
2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89732-22-9 |
|---|---|
Fórmula molecular |
C17H22Cl2N2O |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-10-7-15(17(21)8-3-2-4-9-17)20-16(22)13-6-5-12(18)11-14(13)19/h5-6,11,15H,2-4,7-10H2,1H3,(H,20,22) |
Clave InChI |
VOHJIAPFWSDVCV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C12CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
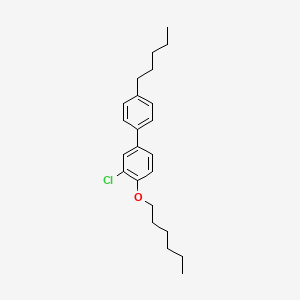
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
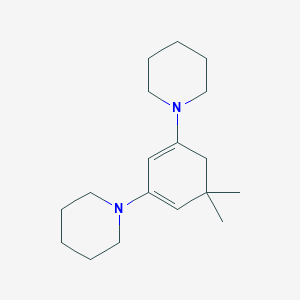

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
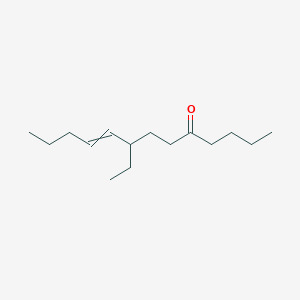
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)
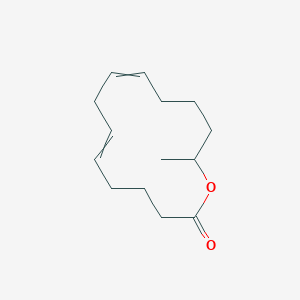
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
